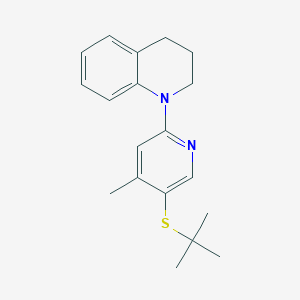
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of functional groups, including a tert-butylthio group, a methylpyridine moiety, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group and the subsequent formation of the tetrahydroquinoline ring. Key steps may include:
Formation of the Pyridine Derivative: This can be achieved through various methods, such as the reaction of 4-methylpyridine with appropriate reagents to introduce the tert-butylthio group.
Cyclization to Form Tetrahydroquinoline: The cyclization step involves the formation of the tetrahydroquinoline ring, which can be accomplished through intramolecular reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow chemistry and the use of microreactors can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the pyridine ring to a piperidine ring.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce piperidine derivatives .
Scientific Research Applications
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials, such as organic semiconductors or polymers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group and the pyridine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used in various chemical reactions.
4-Methylpyridine: A related pyridine derivative that shares the methylpyridine moiety.
Tetrahydroquinoline: The core structure of the compound, which is common in many bioactive molecules.
Uniqueness
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H24N2S |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-12-18(20-13-17(14)22-19(2,3)4)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,12-13H,7,9,11H2,1-4H3 |
InChI Key |
FICQIWYDDAMNAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


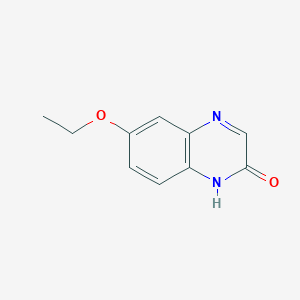
![5-Cyano-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B13024395.png)
![[1,2,4]Triazolo[1,5-a]pyrazine 7-oxide](/img/structure/B13024399.png)

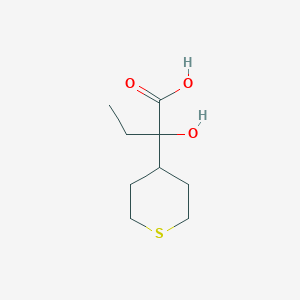
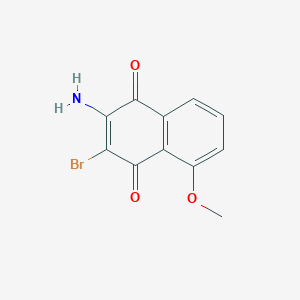

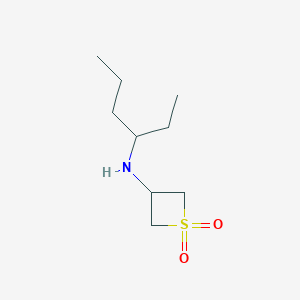
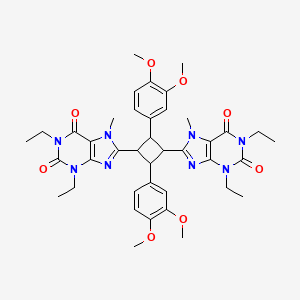

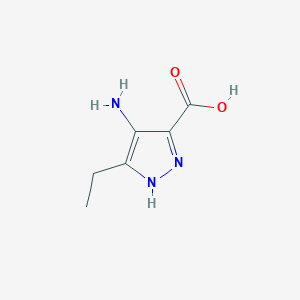
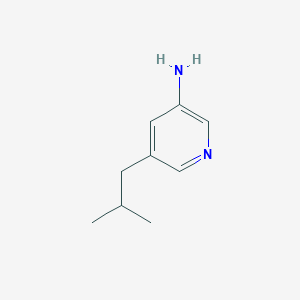

![Ammonium([2-(2-furyl)cyclohexyl]oxy)acetate](/img/structure/B13024456.png)
